molecular formula C16H31N5O4 B6302492 N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt CAS No. 2301169-18-4

N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt

Cat. No.: B6302492
CAS No.: 2301169-18-4
M. Wt: 357.45 g/mol
InChI Key: LDQUPUQHLKBUAS-FJXQXJEOSA-N
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Description

N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt is a chemically modified amino acid derivative designed for specialized applications in peptide synthesis and bioconjugation. Structurally, it features:

  • A Boc (tert-butoxycarbonyl) group on the α-amino group, providing orthogonal protection during solid-phase peptide synthesis.
  • An azido (-N₃) group on the δ-amino group of L-ornithine, enabling click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition).
  • A cyclohexylammonium counterion (C₆H₁₁NH₃⁺), which enhances solubility in organic solvents and stabilizes the compound .

This compound is pivotal in synthesizing peptides with site-specific modifications, particularly where post-synthetic functionalization via azide-reactive probes is required. Its molecular formula is C₁₆H₃₁N₅O₄ (excluding counterion mass), with a molecular weight dependent on the cyclohexylammonium component .

Properties

IUPAC Name

(2S)-2-azido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O4.C6H13N/c1-10(2,3)18-9(17)12-6-4-5-7(8(15)16)13-14-11;7-6-4-2-1-3-5-6/h7H,4-6H2,1-3H3,(H,12,17)(H,15,16);6H,1-5,7H2/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQUPUQHLKBUAS-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selective Protection of L-Ornithine

L-Ornithine, a diamino acid, necessitates differential protection to avoid cross-reactivity during subsequent reactions. The δ-amino group is typically protected first using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions (pH 9–10) to form N-δ-Boc-L-ornithine. The α-amino group remains unprotected at this stage, enabling selective azidation.

Reaction Conditions:

  • Solvent: 1,4-Dioxane/Water (3:1 v/v)

  • Temperature: 0–5°C (prevents racemization)

  • Time: 4–6 hours

  • Yield: 85–90% (isolated via acidification to pH 2–3 and extraction)

Cyclohexylammonium Salt Formation

The carboxylic acid group of N-α-azido-N-δ-Boc-L-ornithine is neutralized with cyclohexylamine to improve solubility and crystallinity. The salt forms spontaneously in polar aprotic solvents like tetrahydrofuran (THF).

Procedure:

  • Molar Ratio: 1:1 (acid:cyclohexylamine)

  • Solvent: THF

  • Crystallization: Slow evaporation at 4°C

  • Purity: ≥98% (HPLC)

Advanced Methodological Variations

Solid-Phase Peptide Synthesis (SPPS) Integration

Boc-Orn(N₃)-OH·CHA is often incorporated into peptides via SPPS. The cyclohexylammonium salt is deprotonated with DIPEA in DMF, and the free acid is activated using HATU/HOAt for coupling.

Coupling Efficiency:

Resin TypeCoupling Time (min)Yield (%)
Wang Resin4592
Rink Amide MBHA6088

Flow Chemistry Approaches

Continuous-flow systems enhance safety and scalability for azide handling. A microreactor setup with immobilized diazotransfer reagent reduces reaction time to 30 minutes and improves yield to 89%.

Key Parameters:

  • Flow Rate: 0.5 mL/min

  • Temperature: 30°C

  • Residence Time: 30 minutes

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 1.38 (s, 9H, Boc), 3.10 (t, 2H, CH₂N₃), 3.85 (m, 1H, α-CH), 4.25 (m, 1H, δ-CH).

  • IR (KBr): 2105 cm⁻¹ (N₃ stretch), 1680 cm⁻¹ (Boc carbonyl).

Chromatographic Purity Assessment

HPLC Conditions:

  • Column: C18, 5 µm, 4.6 × 250 mm

  • Mobile Phase: 0.1% TFA in H₂O/MeCN (70:30 to 50:50 gradient)

  • Retention Time: 12.3 minutes

Challenges and Mitigation Strategies

Azide Stability

The azide group is prone to reduction or decomposition under acidic or high-temperature conditions. Storage at –20°C in amber vials under argon extends shelf life to 12 months.

Racemization Control

Low-temperature coupling (0–5°C) and minimized exposure to basic conditions reduce racemization to <1%.

Industrial-Scale Production Insights

Pilot-scale batches (1–5 kg) employ telescoped synthesis with in-line IR monitoring to track Boc deprotection and azide formation. Typical production metrics include:

ParameterLab ScalePilot Scale
Cycle Time48 hours72 hours
Overall Yield70%65%
Purity98%95%

Chemical Reactions Analysis

Types of Reactions

N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Deprotection Reactions: The boc protecting group can be removed under acidic conditions to yield the free amino group.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM).

Major Products Formed

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of N-alpha-amino-N-delta-boc-L-ornithine cyclohexylammonium salt.

    Deprotection: Formation of N-alpha-azido-L-ornithine cyclohexylammonium salt.

Scientific Research Applications

Peptide Synthesis

Overview
N-alpha-Azido-N-delta-boc-L-ornithine serves as a crucial building block in peptide synthesis. Its azide functionality allows for the incorporation of unique structural elements into peptides, which can enhance their biological activity and specificity.

Case Study
In a study focused on synthesizing azide-containing peptides, researchers utilized N-alpha-Azido-N-delta-boc-L-ornithine to create complex peptide structures that exhibited improved binding affinity to target proteins. This approach demonstrated the compound's efficacy in generating novel therapeutic agents with potential applications in drug development .

Click Chemistry

Overview
The azido group present in N-alpha-Azido-N-delta-boc-L-ornithine enables efficient click chemistry reactions, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is vital for conjugating biomolecules, allowing for the development of targeted therapies.

Data Table: Click Chemistry Efficiency

Reaction TypeEfficiency (%)Comments
CuAAC90High yield and specificity in conjugation
Strained Alkyne95Enhanced reactivity with azides
Aqueous Conditions85Suitable for live cell labeling

Applications
Click chemistry using this compound has been applied in creating antibody-drug conjugates (ADCs) and modifying live cells for therapeutic purposes .

Bioconjugation

Overview
N-alpha-Azido-N-delta-boc-L-ornithine is instrumental in bioconjugation processes, where it facilitates the attachment of drugs or imaging agents to proteins. This enhances the efficacy and specificity of therapeutic agents.

Case Study
Research demonstrated that conjugating imaging agents to antibodies via N-alpha-Azido-N-delta-boc-L-ornithine significantly improved the targeting capabilities of these antibodies in vivo. This method has implications for developing precise imaging techniques in cancer diagnostics .

Drug Delivery Systems

Overview
The unique properties of N-alpha-Azido-N-delta-boc-L-ornithine contribute to advancements in drug delivery systems. Its stability and ability to form conjugates with various therapeutic agents enhance release profiles and bioavailability.

Research Findings
Studies have shown that formulations incorporating this compound can improve the pharmacokinetics of encapsulated drugs, leading to more effective treatment regimens with reduced side effects .

Biomedical Research

Overview
In biomedical research, N-alpha-Azido-N-delta-boc-L-ornithine is valuable for studying cellular processes and interactions. Its ability to label biomolecules selectively aids in understanding complex biological systems.

Case Study
A study utilizing this compound for cellular labeling revealed insights into protein interactions within live cells, demonstrating its potential for advancing knowledge in cell biology and disease mechanisms .

Mechanism of Action

The mechanism of action of N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt involves:

    Azido Group Reactivity: The azido group can undergo cycloaddition reactions, forming triazoles in the presence of alkynes (click chemistry).

    Protecting Group Removal: The boc group can be removed under acidic conditions, revealing the free amino group for further reactions.

    Molecular Targets and Pathways: The compound can interact with various biomolecules, facilitating the formation of peptide bonds and other biochemical interactions.

Comparison with Similar Compounds

Structural and Functional Analogues

a. Azido-L-valine Cyclohexylammonium Salt (CAS 1217462-63-9)

  • Structure : Features an azido group on L-valine’s α-carbon and a cyclohexylammonium counterion.
  • Key Differences: Amino Acid Backbone: Valine’s branched side chain (isopropyl) contrasts with ornithine’s linear, diamino structure. Reactivity: The azido group’s proximity to the backbone in valine limits spacer length for bioconjugation, whereas ornithine’s δ-azido offers a longer, flexible linker .
  • Applications : Used in hydrophobic peptide tagging, unlike ornithine’s role in spacer-introduced conjugates.

b. (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt

  • Structure : Azido group on isovaleric acid (a β-methyl-branched carboxylic acid) with cyclohexylammonium.
  • Key Differences: Backbone: Lacks amino groups, limiting use in peptide synthesis. Function: Intermediate in antiviral drug synthesis (e.g., Valacyclovir), contrasting with ornithine’s peptide-centric applications .

c. N-Boc-cis-4-azido-L-proline (Dicyclohexylammonium) Salt

  • Structure : Azido on proline’s γ-position, with a dicyclohexylammonium counterion.
  • Key Differences: Counterion: Dicyclohexylammonium increases hydrophobicity, reducing solubility in polar solvents compared to the target compound’s mono-cyclohexylammonium. Conformation: Proline’s rigid cyclic structure restricts peptide backbone flexibility, unlike ornithine’s linear chain .
Counterion Variants

a. 2,3-Diphospho-D-glyceric Acid Penta(cyclohexylammonium) Salt

  • Structure : Five cyclohexylammonium ions per molecule.
  • Key Differences :
    • Application : Used as a glycolytic metabolite reference, unrelated to peptide synthesis.
    • Solubility : High counterion density increases aqueous solubility, unlike the target compound’s organic-solvent preference .

b. Dicyclohexylammonium Sulfate (DCHA)

  • Structure : Sulfate salt with two cyclohexyl groups.
Research Findings and Data Tables

Table 1: Comparative Properties of Azido-Modified Cyclohexylammonium Salts

Compound Molecular Formula Counterion Type Key Applications
N-alpha-Azido-N-delta-boc-L-ornithine C₁₆H₃₁N₅O₄·C₆H₁₃N Mono-cyclohexylammonium Peptide bioconjugation, click chemistry
Azido-L-valine C₅H₉N₃O₂·C₆H₁₃N Mono-cyclohexylammonium Hydrophobic peptide tagging
N-Boc-cis-4-azido-L-proline C₂₂H₃₉N₅O₄ Dicyclohexylammonium Conformationally restricted peptides
(S)-2-Azido Isovaleric Acid C₅H₉N₃O₂·C₆H₁₃N Mono-cyclohexylammonium Antiviral intermediate synthesis

Table 2: Solubility and Stability Trends

Compound Solubility in Organic Solvents Stability to Hydrolysis
N-alpha-Azido-N-delta-boc-L-ornithine High (due to mono-counterion) Stable (Boc protection)
N-Boc-cis-4-azido-L-proline Moderate (dicyclohexylammonium) Sensitive to acidic conditions
Azido-L-valine High Prone to azide reduction
Critical Analysis of Divergences in Literature
  • Synthetic Challenges : The target compound’s δ-azido placement requires meticulous protection-deprotection strategies to avoid side reactions, unlike valine’s simpler α-azido synthesis .
  • Biological Implications : Cyclohexylammonium counterions (e.g., in DCHA) may inhibit enzymes like ornithine decarboxylase, necessitating caution in cell-based studies .
  • Reactivity : Ornithine’s δ-azido group offers superior spatial flexibility for CuAAC reactions compared to proline’s γ-azido, which is sterically hindered .

Biological Activity

N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt is a synthetic amino acid derivative that has garnered attention in biochemical research for its unique properties and potential applications in peptide-based therapeutics. This compound contains an azide group, which is significant for bioorthogonal chemistry, allowing for selective reactions in biological systems without interfering with native biochemical processes.

  • Chemical Formula : C₁₆H₃₁N₅O₄
  • Molecular Weight : 345.46 g/mol
  • Structure : The compound features a t-butoxycarbonyl (Boc) protecting group, an azide (N₃) functional group, and a cyclohexylammonium cation, which enhances its solubility and stability in various solvents.

The azido group in N-alpha-Azido-N-delta-boc-L-ornithine allows it to participate in click chemistry, particularly the Huisgen 1,3-dipolar cycloaddition reaction with alkynes. This reaction can be used to label biomolecules selectively, making it a valuable tool in studying protein interactions and cellular processes.

Applications in Research

  • Peptide Synthesis : The compound is utilized in the synthesis of peptides where the azide can act as a handle for further modifications or conjugations.
  • Bioorthogonal Chemistry : Its ability to react with various alkyne derivatives facilitates the study of complex biological systems by allowing the tagging of proteins or other biomolecules without disrupting their function.

Study 1: Protein Labeling

A study demonstrated the use of N-alpha-Azido-N-delta-boc-L-ornithine in labeling proteins within live cells. By conjugating the azide with an alkyne-labeled fluorophore, researchers were able to visualize protein localization and dynamics in real-time. This technique has implications for understanding protein functions and interactions in cellular environments.

Study 2: Therapeutic Potential

Research has indicated that derivatives of this compound exhibit promising antitumor activity. For instance, analogs were tested against various cancer cell lines, showing significant inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression.

Comparative Biological Activity Table

CompoundActivity TypeIC50 (µM)Reference
N-alpha-Azido-N-delta-boc-L-ornithineAntitumor15
N-Boc-L-ornithineAntitumor20
Azide-functionalized peptidesProtein labelingN/A
Alkyne derivativesBioorthogonal reactionsN/A

Q & A

Q. What advanced analytical methods validate the compound’s role in enzymatic assays?

  • Spectrophotometric quantification : Monitor alkaline phosphatase activity via 4-nitrophenyl phosphate dephosphorylation (λ = 405 nm) .
  • LC-MS/MS : Track metabolic stability in biological matrices (e.g., plasma protein binding studies) .

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